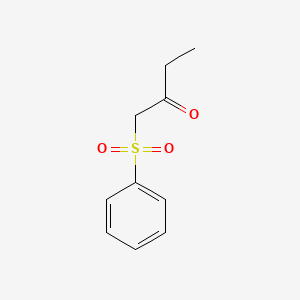

1-(Phenylsulfonyl)-2-butanone

Description

Significance of Sulfone-Containing Organic Compounds in Modern Chemical Synthesis

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), are a cornerstone of modern organic synthesis. innovareacademics.inthieme-connect.com Their importance stems from a combination of high stability and the ability of the sulfonyl group to act as a potent electron-withdrawing group. iomcworld.com This electronic feature allows the sulfonyl moiety to stabilize adjacent carbanions, making them useful synthons for the formation of new carbon-carbon bonds. thieme-connect.comiomcworld.com

The versatility of sulfones is evident in their wide range of applications. They are not only crucial intermediates in the synthesis of complex molecules but are also found in the core structure of numerous pharmaceuticals, agrochemicals, and polymers. innovareacademics.inthieme-connect.comresearchgate.net For instance, sulfone-containing molecules have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. innovareacademics.iniomcworld.com

Furthermore, the sulfonyl group can function as an effective leaving group in certain reactions, facilitating its removal after it has served its synthetic purpose. thieme-connect.com This "chemical chameleon" nature allows for the strategic manipulation of molecular frameworks. thieme-connect.com Classic name reactions, such as the Ramberg–Bäcklund reaction and the Julia–Lythgoe olefination, prominently feature sulfones, underscoring their fundamental role in synthetic organic chemistry. thieme-connect.com

Overview of α-Ketosulfones as Versatile Synthetic Intermediates

Within the broader family of sulfones, α-ketosulfones (also known as β-ketosulfones) represent a particularly valuable subclass of compounds. These molecules contain a ketone functional group adjacent to the sulfonyl-bearing carbon atom. This arrangement of functional groups makes them highly versatile building blocks in organic synthesis. nih.govrsc.org

The presence of both the carbonyl and sulfonyl groups activates the methylene (B1212753) group situated between them, making it readily deprotonated to form a stabilized carbanion. This anion can then participate in a variety of nucleophilic reactions, allowing for the construction of more complex molecular architectures.

The synthetic utility of α-ketosulfones is demonstrated by their application in various chemical transformations. They are key precursors in the synthesis of other important classes of compounds, including unsymmetrical ketones and chiral allylic amines. tandfonline.comresearchgate.net For example, they can undergo reactions such as alkylation, acylation, and condensation with aldehydes. tandfonline.com Moreover, α-ketosulfones are pivotal starting materials in the renowned Julia olefination reaction, a powerful method for creating carbon-carbon double bonds. researchgate.netwikipedia.org Recent research has also explored their use in metal-catalyzed asymmetric reactions to produce chiral molecules with high enantioselectivity. beilstein-journals.org

Several methods have been developed for the synthesis of α-ketosulfones, including the oxidation of the corresponding β-keto sulfides or sulfoxides, and the reaction of sulfinates with α-haloketones. rsc.orgrsc.org Greener synthetic routes, such as the ring-opening of nitroepoxides with thionucleophiles in water, have also been reported. rsc.org

Structural Context and Importance of 1-(Phenylsulfonyl)-2-butanone in Ketosulfone Research

This compound is a specific α-ketosulfone that embodies the chemical properties and synthetic potential of its class. Its structure features a phenylsulfonyl group attached to a four-carbon butanone chain, with the ketone at the second position.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(Phenylsulfonyl)butan-2-one |

| Molecular Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol |

| CAS Number | 33597-94-3 |

| SMILES | CC(=O)CCS(=O)(=O)c1ccccc1 |

This compound serves as a valuable intermediate in synthetic organic chemistry. For instance, it is a precursor for the synthesis of (R)-1-(phenylsulfonyl)butan-2-ol through enantioselective hydrogenation, a reaction that can achieve high yields and stereoselectivity. lookchem.com The resulting chiral alcohol is a valuable building block for further synthetic transformations.

Research has also focused on derivatives of this compound. For example, the synthesis of (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone from N-Boc-protected L-amino acid methyl esters is a key step in the modified Julia olefination for producing enantiopure allylamines. researchgate.netmdpi.com

Table 2: Spectroscopic Data for a Derivative: (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone mdpi.com

| Type | Data |

|---|---|

| Appearance | White solid |

| Melting Point | 115–117 °C |

| ¹H-NMR (ppm) | δ 1.35 (d, J = 7.0 Hz, 3H), 1.44 (s, 9H), 4.24 (d, J = 14.0 Hz, 1H), 4.33 (m, 1H), 4.44 (d, J = 14.0 Hz, 1H), 5.15 (br, 1H), 7.58 (m, 2H), 7.69 (m, 1H), 7.90 (m, 2H) |

| ¹³C-NMR (ppm) | δ 16.1, 28.1, 55.9, 63.2, 80.2, 128.4, 129.3, 134.3, 139.0, 155.3, 198.4 |

| ESI-MS (m/z) | 350 [M + Na]⁺ |

The study of this compound and its reactions contributes to the broader understanding of α-ketosulfone chemistry, enabling the development of new synthetic methods and the construction of complex and biologically relevant molecules.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(Phenylsulfonyl)butan-2-ol |

| (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone |

| N-Boc-protected L-amino acid methyl esters |

| Allylamines |

| β-Keto sulfides |

| β-Keto sulfoxides |

| α-Haloketones |

| Nitroepoxides |

| Unsymmetric ketones |

Structure

3D Structure

Properties

CAS No. |

33597-94-3 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

1-(benzenesulfonyl)butan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |

InChI Key |

SMYSSDAIMUTBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 Phenylsulfonyl 2 Butanone and Its Congeners

Reactions at the Carbonyl Moiety of 1-(Phenylsulfonyl)-2-butanone

The ketone carbonyl group in this compound is a primary site for nucleophilic attack and reduction reactions. Its reactivity is influenced by the adjacent electron-withdrawing phenylsulfonyl group.

The reduction of the carbonyl group in β-ketosulfones like this compound provides a direct route to β-hydroxy sulfones, which are valuable synthetic intermediates. nih.gov This transformation can be achieved through various chemical and enzymatic methods, offering pathways to both racemic and chiral alcohols. nih.govnih.gov

Chemical reduction using hydride reagents is a common approach. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org While NaBH₄ reduction typically yields a racemic mixture of the corresponding alcohol, specific alkyl aluminum compounds have shown efficacy in the hydrogenation of β-ketosulfones. nih.govorganic-chemistry.org For instance, triisobutylaluminium (i-Bu₃Al) and triethylaluminium (Et₃Al) have been successfully used as reducing agents. nih.gov Research indicates that i-Bu₃Al is a highly active reagent, capable of quantitatively reducing a variety of β-ketosulfones, whereas the effectiveness of Et₃Al can depend on the substituents present in the substrate. nih.gov

The synthesis of chiral β-hydroxy sulfones is of significant interest, as these molecules serve as building blocks for pharmaceuticals and other bioactive compounds. nih.govwestlake.edu.cnmdpi.commdpi.com Asymmetric reduction of β-ketosulfones is a powerful method to achieve this. researchgate.net Enzymatic reductions, particularly using alcohol dehydrogenases (ADHs), have emerged as a highly selective method. nih.govresearchgate.net These biocatalysts can produce optically active β-hydroxy sulfones with high enantiomeric excess (ee). nih.govresearchgate.net By selecting the appropriate ADH, it is possible to stereoselectively produce either the (R)- or (S)-enantiomer of the alcohol. nih.gov

| Reagent/Method | Product Type | Key Features | Citation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic β-Hydroxy Sulfone | Standard, mild reducing agent for ketones. | nih.gov |

| Triisobutylaluminium (i-Bu₃Al) | β-Hydroxy Sulfone | Highly active, quantitative reduction. | nih.gov |

| Alcohol Dehydrogenases (ADHs) | Chiral β-Hydroxy Sulfone | High stereoselectivity, produces optically active alcohols. | nih.govresearchgate.net |

The carbonyl group of this compound can react with hydroxylamine (B1172632) to form an oxime, a compound containing the C=N-OH functional group. wikipedia.orgarpgweb.com This reaction is a standard condensation method for ketones. wikipedia.org The formation of oximes is often used for the identification and purification of carbonyl compounds and as a synthetic step toward other functional groups. wikipedia.orgarpgweb.com

The synthesis typically involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.comnih.gov The resulting oxime of this compound can exist as stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond. wikipedia.org These oxime derivatives are valuable in medicinal chemistry and can serve as intermediates for the synthesis of various pharmacologically active compounds, including anticonvulsants and antimicrobial agents. arpgweb.comnih.govnih.gov Further reaction of the oxime's hydroxyl group, for instance through O-alkylation, can produce oxime ethers, expanding the range of accessible derivatives. nih.gov O-substituted oximes, such as O-(carboxymethyl)oximes, have been synthesized for use as haptens in the development of immunoassays. nih.gov

The carbonyl group of this compound is susceptible to transformations that form new carbon-carbon bonds, such as the Wittig reaction. libretexts.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a ketone into an alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(phenylsulfonyl)-2-methyl-1-butene. The stereochemical outcome of the Wittig reaction (Z- or E-alkene) is dependent on the nature of the ylide used. libretexts.orgorganic-chemistry.org

Transformations involving diazo compounds are also relevant. β-Ketosulfones can be precursors to terminal diazo sulfones, which are reactive intermediates in multicomponent reactions for synthesizing heterocyclic compounds like pyrazoles. nih.gov The carbonyl group can also be involved in reactions like the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction that uses phosphonate (B1237965) carbanions and often favors the formation of (E)-alkenes. youtube.com

Reactivity at the α-Sulfonyl Carbon: Enolization and Carbanion Chemistry

The carbon atom situated between the phenylsulfonyl and carbonyl groups (the α-sulfonyl carbon) is a key center of reactivity in this compound. The protons attached to this carbon are significantly acidic due to the electron-withdrawing effects of both adjacent functional groups. vanderbilt.edulibretexts.org This acidity facilitates the removal of a proton by a base to form a resonance-stabilized carbanion, commonly referred to as an enolate. libretexts.orguomosul.edu.iqscribd.com

The negative charge of the enolate is delocalized over the α-carbon and the oxygen atom of the carbonyl group, with the sulfonyl group providing additional stabilization. vanderbilt.eduuomosul.edu.iq This stabilized carbanion-enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. accessengineeringlibrary.com A primary application of this reactivity is in alkylation reactions, where the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. scribd.com This provides a powerful method for introducing alkyl substituents adjacent to the sulfonyl group, further functionalizing the molecule. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. vanderbilt.edu

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group is not merely an activating group; it can also be the site of chemical transformation, most notably its removal through desulfonylation reactions. researchgate.net This allows the sulfone to act as an auxiliary group that facilitates certain synthetic steps before being cleaved from the molecule. researchgate.net

Reductive desulfonylation involves the replacement of the C-SO₂Ph bond with a C-H bond, effectively converting the β-ketosulfone back to a ketone. tandfonline.com This transformation is synthetically useful, particularly after the α-sulfonyl carbon has been used for alkylation, allowing for a regioselective ketone alkylation sequence. tandfonline.com A variety of reagents have been developed for this purpose, including metal-based systems and photochemical methods. researchgate.net

| Reagent System | Conditions | Key Features | Citation |

|---|---|---|---|

| TiCl₄/Sm | THF, Room Temp or Reflux | Effective for α-unsubstituted and α-alkyl-β-ketosulfones. | tandfonline.comtandfonline.com |

| Sm/HgCl₂ | Mild conditions | Reduces β-ketosulfones to ketones in moderate to good yield. | researchgate.net |

| TiCl₄–Zn | - | An alternative metal-based system. | rsc.org |

| Hantzsch Ester / Ru(II) | Photochemical | Proceeds under neutral conditions, tolerates various functional groups. | oup.com |

| Visible-light / Eosin Y | Metal-free | Photoredox catalysis for β-arylketosulfones. | researchgate.net |

While less common, oxidative desulfonylation reactions have also been developed. These methods can convert sulfones into other functional groups, such as aldehydes or ketones, under oxidative conditions, providing an alternative pathway for transforming the sulfonyl moiety. acs.org

Hydrogenation of Unsaturated Phenylsulfonyl Ketone Derivatives

The reduction of α,β-unsaturated ketones bearing a phenylsulfonyl group is a complex process, with outcomes highly dependent on the reducing agent and reaction conditions. The relative reactivity of the carbonyl group and the carbon-carbon double bond can be modulated to achieve selective transformations.

Catalytic hydrogenation of α,β-unsaturated sulfonyl ketones can lead to the saturation of the double bond. For instance, the hydrogenation of 4-(phenylsulfonyl)cholest-4-en-3-one over a 10% palladium on carbon catalyst at reflux temperature in ethanol (B145695) results in the formation of both trans (5α) and cis (5β) dihydro derivatives, with a preference for the trans product. rsc.org Adding an acid like trifluoroacetic acid (CF₃COOH) can also facilitate this reaction at room temperature, yielding a similar ratio of diastereomers. rsc.org However, achieving high stereoselectivity in the catalytic hydrogenation of the C=C bond in these systems by simply varying the solvent has proven challenging. rsc.org

In contrast to catalytic hydrogenation, metal hydride reductions offer different selectivity. The choice of hydride reagent can dictate whether the carbonyl group or the double bond is reduced. For example, reduction of 4-(phenylsulfonyl)cholest-4-en-3-one with lithium aluminohydride (LiAlH₄) leads to the reduction of both the carbonyl group and the double bond, along with deoxygenation, yielding 4β-phenylsulfonyl-5β-cholestane. rsc.org The stereochemical outcome of the double bond reduction in the corresponding allylic alcohols is controlled by the orientation of the hydroxy group. rsc.org

The selective hydrogenation of the C=O group in α,β-unsaturated ketones to produce unsaturated alcohols is a significant challenge, as hydrogenation of the C=C bond is often preferred on many metal catalysts like palladium. pnnl.gov While platinum and ruthenium catalysts can produce unsaturated alcohols from unsaturated aldehydes, they are generally not effective for unsaturated ketones. pnnl.gov The difficulty lies in the higher activation barriers for hydrogenating the C=O bond compared to the C=C bond on these metal surfaces. pnnl.gov

| Substrate | Reagent/Catalyst | Conditions | Product(s) | Diastereomeric Ratio (trans:cis) | Reference |

| 4-(Phenylsulfonyl)cholest-4-en-3-one | 10% Pd/C, H₂ | EtOH, reflux | 4-Phenylsulfonyl-5α-cholestan-3-one and 4-Phenylsulfonyl-5β-cholestan-3-one | 6.5:1 | rsc.org |

| 4-(Phenylsulfonyl)cholest-4-en-3-one | 10% Pd/C, H₂, CF₃COOH | EtOH, room temp. | 4-Phenylsulfonyl-5α-cholestan-3-one and 4-Phenylsulfonyl-5β-cholestan-3-one | 5.5:1 | rsc.org |

| 4-(Phenylsulfonyl)cholest-4-en-3-one | LiAlH₄ | Not specified | 4β-Phenylsulfonyl-5β-cholestane | Not applicable | rsc.org |

| 4-(Phenylsulfonyl)cholest-4-en-3β-ol | LiAlH₄ | Not specified | 4β-Phenylsulfonyl-5β-cholestane | Not applicable | rsc.org |

| 4-(Phenylsulfonyl)cholest-4-en-3α-ol | LiAlH₄ | Not specified | 4α-Phenylsulfonyl-5α-cholestane | Not applicable | rsc.org |

Stereoselective Reactions and Asymmetric Synthesis with Phenylsulfonyl Ketones

The sulfonyl group is a powerful tool for directing stereoselective reactions, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity. Asymmetric synthesis involving phenylsulfonyl ketones and their derivatives leverages chiral catalysts, reagents, or auxiliaries to control the formation of new stereocenters.

One important strategy is the asymmetric conjugate addition to α,β-unsaturated sulfonyl compounds. nih.gov Chiral catalysts, often based on transition metals like rhodium, iridium, or copper, can be employed for the asymmetric hydrogenation of β-substituted α,β-unsaturated sulfones to afford β-chiral sulfones. acs.org For example, a sequential catalysis strategy involving palladium-catalyzed cross-coupling followed by a copper-catalyzed enantioselective conjugate reduction has been developed for the synthesis of chiral β-alkynyl sulfonyl derivatives. nih.gov

Another approach involves the use of sulfonium (B1226848) ylides in stereoselective transformations. Chiral allyl sulfonium ylides can react with α,β-unsaturated ketones, esters, and amides to form cyclopropane (B1198618) rings with excellent diastereoselectivity and enantioselectivity. mdpi.com The stereochemical outcome is often rationalized by the formation of a rigid, six-membered ring transition state. mdpi.com

Furthermore, tandem reactions can be designed to create complex chiral structures. For instance, the reaction of a crotonate-derived sulfonium salt with chalcones (β-aryl-α,β-unsaturated ketones) using a weak base can lead to the formation of cyclohexadiene epoxides with excellent diastereoselectivity through a tandem Michael addition/ylide epoxidation sequence. mdpi.com

The development of novel reagents and catalytic systems continues to expand the scope of asymmetric synthesis. A visible-light- and nickel-catalyzed asymmetric sulfonylalkenylation of alkenes provides a straightforward route to enantioenriched β-alkenyl sulfones from simple starting materials. acs.org

| Reaction Type | Substrate Type | Catalyst/Reagent System | Product Type | Key Feature | Reference |

| Asymmetric Conjugate Reduction | Acetylenic Sulfone | Pd-catalysis then CuH-catalysis with chiral ligand | Chiral β-Alkynyl Sulfone | Regio- and enantioselective 1,4-reduction of an enyne system | nih.gov |

| Asymmetric Hydrogenation | β,β-Dialkyl α,β-Unsaturated Aryl Sulfone | Ir- or Cu-based chiral catalysts | β-Chiral Sulfone | Direct enantioselective reduction of the C=C bond | acs.org |

| Asymmetric Cyclopropanation | α,β-Unsaturated Ketone | Chiral Allyl Sulfonium Ylide | Chiral Vinyl Cyclopropane | High diastereoselectivity and enantioselectivity | mdpi.com |

| Tandem Michael Addition/Epoxidation | β-Aryl-α,β-Unsaturated Ketone | Crotonate-derived Sulfonium Salt | Chiral Cyclohexadiene Epoxide | Excellent diastereoselectivity | mdpi.com |

| Asymmetric Sulfonylalkenylation | Alkene, Alkenyl Halide, Sulfonyl Chloride | Visible-light, Ni-catalyst, Chiral Ligand | β-Chiral Alkenyl Sulfone | Three-component cross-coupling | acs.org |

Nucleophilic, Radical, and Electrophilic Functionalizations of Phenylsulfonyl-Substituted Systems

The phenylsulfonyl group activates adjacent positions for various functionalization reactions, including nucleophilic, radical, and electrophilic attacks. This versatility makes phenylsulfonyl-substituted compounds valuable intermediates in organic synthesis.

Nucleophilic Functionalization: The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of sulfonyl-stabilized carbanions. These carbanions are potent nucleophiles that can react with a wide range of electrophiles. A key example is the Vicarious Nucleophilic Substitution (VNS), where sulfonyl-stabilized carbanions react with electrophilic aromatic compounds, such as nitropyridines, to achieve C-H alkylation. nih.gov The process involves the addition of the carbanion to the aromatic ring, followed by a base-induced β-elimination of the phenylsulfinic acid. nih.gov Phenyl sulfones can also undergo sequential nucleophilic additions when coordinated to a metal center, allowing for the synthesis of highly functionalized cyclohexenes. nih.gov

Radical Functionalization: Sulfonyl groups can participate in and stabilize radical intermediates. Phenylsulfonyl-containing compounds can serve as precursors to sulfonyl radicals (RSO₂•) or other radical species. For example, a photoredox-catalyzed approach allows for the generation of a fluoroalkyl radical from a (phenylsulfonyl)difluoromethyl sulfonium salt, which can then be used for the functionalization of olefins. nih.gov Similarly, sulfonamides can be converted into sulfonyl radical intermediates via photoinitiation, enabling a late-stage functionalization strategy. acs.orgresearchgate.net These sulfonyl radicals readily add to alkenes in a hydrosulfonylation process to form complex sulfones. acs.orgresearchgate.net

Electrophilic Functionalization: Reagents have been developed where a phenylsulfonyl-substituted group acts as an electrophile. For instance, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts and hypervalent iodine reagents containing a PhSO₂CF₂ moiety have been designed as electrophilic (phenylsulfonyl)difluoromethylating agents. cas.cn These bench-stable reagents can functionalize various nucleophiles, including electron-rich (hetero)arenes, anilines, and thiols, under mild, transition-metal-free conditions, providing an efficient method for constructing C-CF₂SO₂Ph and S-CF₂SO₂Ph bonds. cas.cnrsc.org

| Functionalization Type | Substrate/Reagent | Key Intermediate | Product Type | Reaction Example | Reference |

| Nucleophilic | Nitropyridine + Alkyl Phenyl Sulfone | Sulfonyl-stabilized carbanion | Alkylated Nitropyridine | Vicarious Nucleophilic Substitution (VNS) | nih.gov |

| Nucleophilic | Metal-coordinated Phenyl Sulfone | η²-Arenium complex | Trisubstituted Cyclohexene | Sequential nucleophilic additions | nih.gov |

| Radical | Alkene + N-Sulfonylimine | Sulfonyl radical (RSO₂•) | Complex Sulfone | Photocatalytic Hydrosulfonylation | acs.orgresearchgate.net |

| Radical | Olefin + (Phenylsulfonyl)difluoromethyl sulfonium salt | Fluoroalkyl radical (PhSO₂CF₂•) | (Phenylsulfonyl)difluoromethylated compound | Photoredox-catalyzed radical addition | nih.gov |

| Electrophilic | Electron-rich Arene + Dibenzothiophenium salt | Electrophilic PhSO₂CF₂⁺ source | C-H (Phenylsulfonyl)difluoromethylated Arene | Electrophilic aromatic substitution | rsc.org |

| Electrophilic | β-Ketoester + S-[(Phenylsulfonyl)difluoromethyl]sulfonium salt | Electrophilic PhSO₂CF₂⁺ source | C-difluoromethylated product | Reaction with C(sp³)-nucleophiles | cas.cn |

Synthetic Utility of 1 Phenylsulfonyl 2 Butanone As a Key Intermediate

Construction of Complex Organic Architectures

The synthetic utility of 1-(Phenylsulfonyl)-2-butanone in the construction of complex organic architectures primarily stems from the reactivity of its α-carbon, which is activated by the adjacent electron-withdrawing phenylsulfonyl and carbonyl groups. This activation facilitates the formation of a stabilized carbanion, a potent nucleophile for various carbon-carbon bond-forming reactions.

One of the cornerstone reactions involving this compound is the Michael addition , a conjugate addition of its enolate to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable precursors for further cyclic and acyclic elaborations. The general mechanism involves the deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of an α,β-unsaturated acceptor, leading to the formation of a new carbon-carbon bond. Subsequent protonation yields the Michael adduct.

The phenylsulfonyl group in the resulting adducts is not merely a passive activating group; it can be strategically removed or transformed, adding to the synthetic versatility. Reductive desulfonylation, often achieved with reagents like sodium amalgam or samarium iodide, allows for the replacement of the phenylsulfonyl group with a hydrogen atom, providing access to structures that would be challenging to synthesize directly.

Furthermore, the initial Michael adducts can undergo subsequent intramolecular reactions, such as aldol (B89426) condensations or cyclizations, to construct more complex cyclic and polycyclic systems. This sequential reaction strategy, often termed Michael-induced ring closure (MIRC), provides an efficient pathway to carbocyclic and heterocyclic frameworks.

The following table summarizes key reactions of this compound in the construction of complex organic molecules:

| Reaction Type | Reactant | Product Type | Significance |

| Alkylation | Alkyl halides | α-Substituted β-ketosulfones | Introduction of diverse side chains |

| Michael Addition | α,β-Unsaturated ketones/esters | 1,5-Dicarbonyl compounds | Formation of key synthetic intermediates |

| Aldol Condensation | Aldehydes/Ketones | β-Hydroxy-β-ketosulfones | Access to functionalized acyclic systems |

Applications in Heterocyclic Compound Synthesis

The diverse reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Pyridazine (B1198779) and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). liberty.eduiglobaljournal.comwikipedia.org this compound can serve as a precursor to the requisite 1,4-dicarbonyl compounds.

A plausible synthetic pathway commences with the α-alkylation of this compound with a suitable electrophile containing a masked carbonyl group. For instance, reaction with a bromoacetal followed by deprotection would yield a 1,4-dicarbonyl compound still bearing the phenylsulfonyl group. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) would lead to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring system. The phenylsulfonyl group can be retained in the final product or removed at an appropriate stage.

Furan (B31954) moieties are present in numerous natural products and possess significant biological properties. The Paal-Knorr furan synthesis is a classical and widely used method for the preparation of furans, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com

Similar to the synthesis of pyridazines, this compound can be elaborated into a 1,4-dicarbonyl precursor suitable for the Paal-Knorr synthesis. By choosing an appropriate alkylating agent, a 1,4-dicarbonyl skeleton can be constructed. For example, the alkylation of the enolate of this compound with an α-haloketone would directly yield a substituted 1,4-diketone. Treatment of this diketone with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would then induce the cyclization and dehydration to afford a substituted furan. The presence of the phenylsulfonyl group can influence the reactivity and substitution pattern of the resulting furan.

Imidazole (B134444) is another fundamentally important heterocycle found in many biologically active compounds, including the amino acid histidine. A common method for the synthesis of imidazoles involves the reaction of an α-haloketone with an amidine. orgsyn.orgorganic-chemistry.org

To utilize this compound in imidazole synthesis, it must first be converted into an α-haloketone derivative. This can be achieved through direct α-halogenation of the β-ketosulfone using a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), under appropriate reaction conditions. The resulting α-halo-β-ketosulfone can then be condensed with an amidine, like benzamidine, to construct the imidazole ring. This reaction typically proceeds via initial nucleophilic attack of the amidine on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to yield the substituted imidazole.

Role as a Precursor in Fluorine Chemistry for Fluorinated Compound Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. Consequently, the development of methods for the synthesis of fluorinated compounds is of great interest. wikipedia.orgcas.cn

This compound can serve as a substrate for electrophilic fluorination . The acidic α-protons of the β-ketosulfone allow for its conversion into an enolate, which can then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. researchgate.netnih.gov This reaction introduces a fluorine atom at the α-position, yielding α-fluoro-β-ketosulfones.

These α-fluorinated building blocks are valuable intermediates for the synthesis of more complex fluorinated molecules. The fluorine atom can influence the reactivity of the adjacent carbonyl and sulfonyl groups, and the phenylsulfonyl group can be subsequently removed or transformed to provide access to a variety of monofluorinated compounds.

The following table highlights the key aspects of using this compound in fluorine chemistry:

| Reaction Type | Reagent | Product Type | Significance |

| Electrophilic Fluorination | NFSI, Selectfluor® | α-Fluoro-1-(phenylsulfonyl)-2-butanone | Introduction of a fluorine atom |

| Further Transformations | Various reagents | Monofluorinated organic compounds | Access to metabolically stable molecules |

Integration into Total Synthesis Strategies of Natural Products and Bioactive Molecules

The versatility of this compound and related β-ketosulfones makes them valuable building blocks in the total synthesis of complex natural products and bioactive molecules. Their ability to participate in reliable carbon-carbon bond-forming reactions and the option to remove the sulfonyl group at a later stage provide a powerful strategic advantage.

In the context of total synthesis, a fragment derived from this compound can be introduced into a growing molecular framework via reactions such as Michael additions or alkylations. The phenylsulfonyl group can serve multiple purposes during the synthesis:

Activation: It facilitates the formation of a nucleophilic carbanion.

Stereochemical Control: The bulky phenylsulfonyl group can influence the stereochemical outcome of subsequent reactions.

Latent Functionality: It can be viewed as a placeholder for a hydrogen atom or other functional groups after its removal.

While specific examples detailing the use of this compound itself in completed total syntheses are not extensively documented in readily available literature, the broader class of β-ketosulfones has been instrumental. For instance, derivatives of phenylsulfonyl ketones have been employed in the synthesis of complex macrocycles and polycyclic natural products, where the sulfone moiety is used to control connectivity and stereochemistry before being excised in the final stages of the synthesis. The principles demonstrated with these related structures are directly applicable to the strategic use of this compound.

Theoretical and Mechanistic Investigations of α Ketosulfone Reactivity

Computational Chemistry Studies and Spectroscopic Elucidation of Structures

Computational chemistry serves as a powerful tool for predicting and understanding the molecular properties of compounds like 1-(Phenylsulfonyl)-2-butanone. These theoretical investigations, complemented by spectroscopic analysis, allow for a detailed elucidation of their three-dimensional structures and electronic environments.

Computational Approaches:

Density Functional Theory (DFT) and ab initio calculations are commonly employed to explore the potential energy surfaces of organic molecules. For this compound, these methods can predict stable conformations, rotational barriers, and the distribution of electron density. Studies on analogous molecules, such as 2-butanone, have utilized methods like RHF/6-311G, MP2/6-311G , and B3LYP/6-311G** to investigate conformational preferences, revealing the influence of steric and electronic effects. nih.gov For this compound, a key aspect of its structure is the dihedral angle between the phenyl ring and the butanone chain, which would be influenced by the bulky phenylsulfonyl group.

X-ray crystallography of a related compound, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone, reveals an L-shaped conformation in the solid state, with a significant dihedral angle between the two aromatic rings. nih.gov This suggests that this compound is also likely to adopt a non-planar conformation to minimize steric hindrance between the phenylsulfonyl group and the ethyl group of the butanone moiety. Computational models can quantify this, providing precise bond lengths, bond angles, and dihedral angles.

Spectroscopic Elucidation:

Spectroscopic techniques provide experimental data that validates and refines computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural confirmation. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the butanone chain. The chemical shifts of the methylene (B1212753) protons adjacent to the sulfonyl group and the carbonyl group would be significantly downfield due to the electron-withdrawing nature of these functional groups. orgchemboulder.comdocbrown.infodocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A strong absorption band in the region of 1715-1725 cm-1 is characteristic of the carbonyl (C=O) stretching vibration in a saturated aliphatic ketone. libretexts.orglibretexts.org Additionally, characteristic bands for the sulfonyl group (S=O) would be expected around 1300-1350 cm-1 (asymmetric stretch) and 1140-1160 cm-1 (symmetric stretch).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. britannica.com For this compound, the molecular ion peak would confirm its molecular weight. Characteristic fragmentation patterns would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage) and fragmentation of the phenylsulfonyl moiety. libretexts.orgbritannica.com

| Spectroscopic Technique | Expected Observations for this compound |

|---|---|

| 1H NMR | Signals for phenyl protons (aromatic region), methylene protons adjacent to SO2 and C=O (downfield), ethyl group protons. |

| 13C NMR | Signal for carbonyl carbon (~200 ppm), signals for aromatic carbons, and aliphatic carbons. libretexts.org |

| IR Spectroscopy | Strong C=O stretch (~1720 cm-1), S=O asymmetric (~1320 cm-1) and symmetric (~1150 cm-1) stretches, C-H stretches. |

| Mass Spectrometry | Molecular ion peak, fragments corresponding to loss of ethyl, phenyl, and SO2 groups. |

Elucidation of Reaction Mechanisms and Reaction Pathways of Sulfones with Ketones

The presence of both a sulfonyl and a ketone group in this compound imparts a rich and varied reactivity. The elucidation of reaction mechanisms involving such α-ketosulfones is crucial for their application in organic synthesis.

General Reactivity:

The carbon atom positioned between the carbonyl and sulfonyl groups (the α-carbon) is particularly acidic due to the electron-withdrawing nature of both adjacent functional groups. This facilitates the formation of a stabilized enolate or carbanion, which can then participate in a variety of nucleophilic reactions.

Reaction Pathways:

Theoretical and experimental studies on related systems have shed light on several key reaction pathways:

Nucleophilic Addition to the Carbonyl Group: Like other ketones, the carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Computational studies on nucleophilic addition to carbonyls have shown that the trajectory of the incoming nucleophile is not perpendicular to the C=O bond but rather approaches at an obtuse angle (the Bürgi-Dunitz trajectory) to maximize overlap with the π* orbital of the carbonyl group and minimize steric repulsion. academie-sciences.fr The presence of the bulky phenylsulfonyl group at the α-position would likely influence the stereoselectivity of such additions.

Reactions at the α-Carbon: The enhanced acidity of the α-protons allows for easy deprotonation to form a resonance-stabilized enolate. This enolate can act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The reaction mechanism typically proceeds via a transition state where the metal cation of the base coordinates to the enolate oxygen.

Sulfonyl Group as a Leaving Group: Under certain conditions, the phenylsulfonyl group can act as a leaving group. This is particularly relevant in reactions such as the Julia olefination, where β-hydroxysulfones (formed from the reduction of β-ketosulfones) undergo elimination to form alkenes. While this compound is an α-ketosulfone, reactions that transform it into a β-substituted sulfone could open up pathways involving the elimination of the sulfonyl group.

Radical Reactions: Sulfonyl chlorides can be sources of sulfonyl radicals, which can participate in addition reactions to unsaturated bonds. magtech.com.cn While this compound itself is not a sulfonyl chloride, its synthesis may involve intermediates that can undergo radical pathways.

Q & A

Q. What are the standard synthetic routes for 1-(Phenylsulfonyl)-2-butanone, and how are reaction conditions optimized?

The synthesis typically involves the condensation of phenylsulfonyl chloride with 2-butanone derivatives. A common method uses 4-(phenylsulfonyl)-2-butanone as a precursor, reacting it with hydroxylamine derivatives (e.g., O-(4-chlorobenzyl)hydroxylamine or methoxyamine) in the presence of a base (e.g., NaOH or K₂CO₃) and a polar solvent (ethanol/methanol) under mild heating (25–60°C) . Optimization focuses on controlling stoichiometry, solvent polarity, and reaction time to maximize yield (typically 70–85%).

Q. What purification techniques are recommended for isolating this compound derivatives?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) is effective for separating sulfonyl and oxime derivatives .

- Recrystallization : Ethyl acetate or methanol is used to obtain high-purity crystals, especially for structural characterization .

Q. How do solvent systems influence the reactivity of this compound in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfonyl group, while non-polar solvents favor ketone reactivity. For example, ethanol/methanol mixtures stabilize intermediates in oxime formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing group, directing nucleophilic attack to the α-carbon of the ketone. In Sonogashira coupling , the phenylsulfonyl moiety stabilizes transition states via resonance, enabling selective alkyne insertion at the β-position . Computational studies (DFT) are recommended to map electron density distributions.

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Target-Specific Assays : Use enzyme inhibition studies (e.g., trypanothione reductase assays) to confirm mechanistic pathways .

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., O-methyloxime vs. O-chlorobenzyloxime) to isolate functional group contributions (see Table 1) .

Table 1 : Biological Activity Comparison of Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| O-Methyloxime | Tyrosinase | 12.3 | |

| O-(4-Chlorobenzyl)oxime | Trypanothione Reductase | 8.7 |

Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives?

- Crystal Packing : Bulky sulfonyl groups create steric hindrance, complicating crystal lattice formation. Use slow evaporation in ethyl acetate to improve crystal quality .

- Thermal Motion : High thermal displacement parameters (B-factors) for sulfonyl oxygen atoms require low-temperature (100 K) data collection and SHELXL refinement .

Q. How do reaction conditions affect the thermal stability of this compound during synthesis?

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, suggesting reactions should avoid temperatures >150°C .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks at 180°C, correlating with sulfonyl group degradation .

Experimental Design Considerations

Q. What controls are essential for reproducibility in synthesizing this compound oxime derivatives?

- Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl group.

- Inert Atmosphere : Nitrogen/argon prevents oxidation of intermediates .

- Real-Time Monitoring : Use TLC (hexane:EtOAc 1:1) or in-situ IR to track reaction progress .

Q. How can computational methods enhance the study of this compound’s reactivity?

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking Studies : Predict binding affinities for biological targets (e.g., PARP inhibitors) using AutoDock Vina .

Data Interpretation Guidelines

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl group shifts: δ 7.5–8.0 ppm for aromatic protons) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂O₃S: m/z 213.0584) .

- XRD : Resolves stereoelectronic effects (e.g., dihedral angles between phenyl and ketone groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.